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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro efficacy of

TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing

protein tyrosine phosphatase 2). TNO155 targets the RAS-MAPK signaling pathway, which is

frequently dysregulated in various cancers. The following protocols for common cell viability

assays—MTT, CCK-8, and CellTiter-Glo—are intended to guide researchers in determining the

cytotoxic and cytostatic effects of TNO155 on cancer cell lines.

TNO155: Mechanism of Action
TNO155 is a non-receptor protein tyrosine phosphatase inhibitor that specifically targets SHP2.

[1][2] SHP2 is a critical signaling node that relays signals from receptor tyrosine kinases (RTKs)

to downstream pathways, most notably the RAS-MAPK pathway, which regulates cell

proliferation, survival, and differentiation.[3][4] In many cancer types, aberrant activation of the

RAS-MAPK pathway drives uncontrolled cell growth.[4] TNO155 binds to an allosteric site on

SHP2, stabilizing it in an inactive conformation.[5][6] This prevents SHP2 from

dephosphorylating its substrates, thereby inhibiting downstream signaling through the RAS-

MAPK cascade and impeding tumor cell growth.[7]

Below is a diagram illustrating the targeted signaling pathway of TNO155.
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Quantitative Data: In Vitro Efficacy of TNO155
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

TNO155 in various cancer cell lines as determined by in vitro cell viability assays.

Cell Line Cancer Type IC50 (µM) Reference

NCI-H3255
Non-Small Cell Lung

Cancer
<1.5 [3]

HCC827
Non-Small Cell Lung

Cancer
<1.5 [3]

PC9
Non-Small Cell Lung

Cancer
<1.5 [3]

OSCC Lines (range)
Oral Squamous Cell

Carcinoma
0.39 - 211.1 [8]

ALK-mutant

Neuroblastoma

(average)

Neuroblastoma
Significantly lower

than ALK-wildtype
[9]

Experimental Protocols for Cell Viability Assays
The following diagram provides a general workflow for conducting in vitro cell viability assays

with TNO155.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium

salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

Cancer cell line of interest

Complete cell culture medium

TNO155 (dissolved in a suitable solvent, e.g., DMSO)

96-well flat-bottom plates

MTT solution (5 mg/mL in PBS, sterile-filtered)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Phosphate-buffered saline (PBS)

Microplate reader

Protocol:

Cell Seeding:

Trypsinize and count cells.

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of complete culture medium.

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell

attachment.

TNO155 Treatment:
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Prepare serial dilutions of TNO155 in complete culture medium.

Remove the old medium from the wells and add 100 µL of the TNO155 dilutions to the

respective wells. Include vehicle control (medium with the same concentration of solvent

used for TNO155) and untreated control wells.

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.

MTT Addition and Incubation:

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

Formazan Solubilization:

Carefully remove the medium containing MTT from each well without disturbing the

formazan crystals.

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

Gently pipette up and down to ensure complete dissolution.

Data Acquisition:

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of

630 nm can be used to subtract background absorbance.

CCK-8 (Cell Counting Kit-8) Assay
This colorimetric assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced

by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of

formazan generated is directly proportional to the number of viable cells.

Materials:

Cancer cell line of interest

Complete cell culture medium
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TNO155 (dissolved in a suitable solvent)

96-well flat-bottom plates

CCK-8 solution

Microplate reader

Protocol:

Cell Seeding:

Seed 100 µL of cell suspension (e.g., 5,000 cells/well) in a 96-well plate.

Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).

TNO155 Treatment:

Add 10 µL of various concentrations of TNO155 to the plate.

Incubate the plate for an appropriate length of time (e.g., 24, 48, or 72 hours) in the

incubator.

CCK-8 Reaction:

Add 10 µL of CCK-8 solution to each well of the plate.[10]

Incubate the plate for 1-4 hours in the incubator.[10]

Data Acquisition:

Measure the absorbance at 450 nm using a microplate reader.[10]

CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the

quantitation of ATP, which is an indicator of metabolically active cells. The assay involves

adding a single reagent directly to the cells, resulting in cell lysis and the generation of a

luminescent signal proportional to the amount of ATP present.[3]
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Materials:

Cancer cell line of interest

Complete cell culture medium

TNO155 (dissolved in a suitable solvent)

Opaque-walled 96-well plates

CellTiter-Glo® Reagent (reconstituted according to the manufacturer's instructions)

Luminometer

Protocol:

Assay Plate Setup:

Prepare opaque-walled multiwell plates with cells in culture medium (100 µL per well for

96-well plates).

Prepare control wells containing medium without cells for background luminescence

measurement.

Add the TNO155 at various concentrations to the experimental wells and incubate

according to the culture protocol.

Reagent Addition and Incubation:

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium

present in each well (e.g., add 100 µL of reagent to 100 µL of medium).[11]

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

[11]
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Data Acquisition:

Record the luminescence using a luminometer.

Data Analysis and Interpretation
For all assays, cell viability is typically expressed as a percentage relative to the vehicle-treated

control cells. The IC50 value, which is the concentration of TNO155 that inhibits cell viability by

50%, can be calculated by plotting the percentage of cell viability against the log concentration

of TNO155 and fitting the data to a sigmoidal dose-response curve using appropriate software

(e.g., GraphPad Prism).

Disclaimer: These protocols provide a general framework. Researchers should optimize

experimental conditions, such as cell seeding density and incubation times, for their specific

cell lines and experimental setup. Always refer to the manufacturer's instructions for specific

reagents and kits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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